molecular formula C26H30O5 B2475938 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate CAS No. 306730-20-1

4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate

Cat. No.: B2475938
CAS No.: 306730-20-1
M. Wt: 422.521
InChI Key: ZDNQUQWVDUNSBW-YBEGLDIGSA-N
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Description

“4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate” is a chemical compound. It is related to a class of compounds known as chalcones . Chalcones are a type of polyphenolic compound that belongs to the flavonoid family . They are known to possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an amide chalcone was synthesized in a two-step reaction . First, a compound was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone . Then, a typical Claisen–Schmidt reaction was made between the synthesized compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone . This is then followed by a Claisen–Schmidt reaction with piperonal .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Structural Analysis : The synthesis of complex organic compounds, including those with benzodioxol and phenyl decanoate structures, often involves strategic reaction pathways that enable the formation of desired chemical bonds while preserving sensitive functional groups. For instance, chloral reacts with substituted anilines leading to various intermediate products depending on the reaction conditions, showcasing the versatility in synthetic chemistry for creating complex molecules (Issac & Tierney, 1996). Moreover, o-phenylenediamines have been utilized for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, indicating the potential of using similar approaches for synthesizing compounds with related structural motifs (Ibrahim, 2011).

Potential Biological Activities

Antimicrobial and Anticancer Properties : Compounds with benzodioxol structures have been investigated for their potential antimicrobial and anticancer activities. For example, climacostol, a resorcinolic lipid with structural features reminiscent of benzodioxol, exhibits effective antimicrobial and anticancer properties, highlighting the potential of structurally related compounds in pharmacological applications (Buonanno et al., 2020).

Applications in Material Science

Photophysical Properties and Applications : The study of novel fluorescent systems based on benzoxazine nuclei suggests that compounds with specific structural features can exhibit unique photophysical properties, making them suitable for applications in material science and as fluorescent probes (Related Literature).

Properties

IUPAC Name

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O5/c1-2-3-4-5-6-7-8-9-26(28)31-22-14-12-21(13-15-22)23(27)16-10-20-11-17-24-25(18-20)30-19-29-24/h10-18H,2-9,19H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNQUQWVDUNSBW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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